4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity with other substances.Scientific Research Applications
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- Application Summary : 4-Methylphenylboronic acid is a compound with the molecular formula C7H9BO2 . It’s often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction, to create biaryl compounds .
- Methods of Application : The compound is typically used in a palladium-catalyzed reaction with an organohalide in the presence of a base .
- Results or Outcomes : The outcome of the reaction is a biaryl compound, which has applications in pharmaceuticals and materials science .
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1,2,3-Triazole hybrids with amine-ester functionality
- Application Summary : 1,2,3-Triazole hybrids with amine-ester functionality have been synthesized due to their notable therapeutic importance . They have potential applications as antimicrobial agents .
- Methods of Application : The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
- Results or Outcomes : The synthesized compounds showed moderate to excellent activity against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made to its synthesis.
properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOUJFUSUPWOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408091 | |
Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
CAS RN |
137090-44-9 | |
Record name | 4-(Chloromethyl)-2-(4-methylphenyl)-5-methyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137090-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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